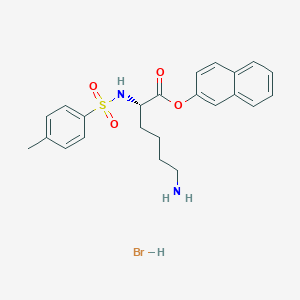

Tosyllysine alpha-naphthyl ester

Descripción

Tosyllysine alpha-naphthyl ester (TLNE; CAS No. 10318-07-7) is a heterocyclic organic compound widely used in biochemical research, particularly in cytochemical assays for protease detection. TLNE consists of a tosyl-L-lysine moiety linked to an alpha-naphthyl ester group. Its structure enables it to act as a substrate for chymotrypsin-like enzymes, which hydrolyze the ester bond to release alpha-naphthol, detectable via chromogenic or fluorogenic methods. TLNE is notably employed to study protease activity in human neutrophils, where its hydrolysis is inhibited by diisopropyl fluorophosphate (DFP) and chymostatin, confirming its specificity for serine proteases .

Propiedades

Número CAS |

10318-07-7 |

|---|---|

Fórmula molecular |

C23H27BrN2O4S |

Peso molecular |

507.4 g/mol |

Nombre IUPAC |

naphthalen-2-yl (2S)-6-amino-2-[(4-methylphenyl)sulfonylamino]hexanoate;hydrobromide |

InChI |

InChI=1S/C23H26N2O4S.BrH/c1-17-9-13-21(14-10-17)30(27,28)25-22(8-4-5-15-24)23(26)29-20-12-11-18-6-2-3-7-19(18)16-20;/h2-3,6-7,9-14,16,22,25H,4-5,8,15,24H2,1H3;1H/t22-;/m0./s1 |

Clave InChI |

NUIOJQGZTLRHMO-FTBISJDPSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC2=CC3=CC=CC=C3C=C2.Br |

SMILES isomérico |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)OC2=CC3=CC=CC=C3C=C2.Br |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC2=CC3=CC=CC=C3C=C2.Br |

Sinónimos |

p-tolylsulfonyllysine 2-naphthyl ester tosyllysine alpha-naphthyl este |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Acetyl-L-Tyrosine-Alpha-Naphthyl Ester (ATNE)

Beta-Naphthyl Acetate (ANA)

- Structure : A simpler ester with a beta-naphthyl group linked to acetate.

- Application: ANA is a standard substrate for non-specific esterases (e.g., acetyl-esterases, carboxylesterases) in histochemical assays. Unlike TLNE, it lacks amino acid residues, making it less specific for proteases .

- Performance : In comparative studies, alpha-naphthyl acetate outperformed beta-naphthyl acetate and other esters (e.g., propionate, laurate) in detecting esterase activity due to higher enzymatic affinity .

Phorbol Esters (e.g., TPA)

- Structure : Phorbol 12-myristate 13-acetate (TPA) contains a diterpene core with esterified fatty acids.

- Application : TPA is a potent protein kinase C (PKC) activator, inducing cell differentiation (e.g., microglial differentiation in TSU-Pr1 cancer cells) rather than serving as a protease substrate. Its mechanism involves signaling pathways, unlike TLNE’s role as a hydrolyzable substrate .

Alpha-Naphthyl Methanesulfonate Esters

- Structure : Esters of alpha-naphthol and methanesulfonic acid.

- Application : These compounds are intermediates in synthesizing alpha-naphthol for industrial applications (e.g., insecticides). Unlike TLNE, they are hydrolyzed under acidic/alkaline conditions rather than enzymatic action .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.